molecular formula C16H14F4N4OS B280002 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No.: B280002
M. Wt: 386.4 g/mol
InChI Key: XIXIMPJRQPIMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it is a potent inhibitor of the enzyme glutaminase. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity has been shown to have anti-cancer effects, making BPTES a promising drug candidate for cancer treatment.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, inhibiting its activity. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. Inhibition of glutaminase activity by BPTES leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death. BPTES has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

BPTES has several advantages and limitations for lab experiments. One of the advantages of BPTES is its potency as a glutaminase inhibitor, which makes it a valuable tool for studying the role of glutaminase in cancer and other diseases. However, BPTES has some limitations, including its complex synthesis process and its potential toxicity in vivo.

Future Directions

There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the potential therapeutic applications of BPTES in inflammatory diseases and other conditions. Additionally, further studies are needed to determine the safety and efficacy of BPTES in vivo, and to develop methods for delivering BPTES to cancer cells in a targeted manner.

Synthesis Methods

The synthesis of BPTES involves several steps, starting with the reaction of difluoromethylpyrazole with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, BPTES. The synthesis of BPTES is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BPTES has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising applications of BPTES is in the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and inhibition of glutaminase activity has been shown to have anti-cancer effects. BPTES has been shown to be a potent inhibitor of glutaminase, making it a promising drug candidate for cancer treatment.

Properties

Molecular Formula

C16H14F4N4OS

Molecular Weight

386.4 g/mol

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C16H14F4N4OS/c17-14(18)10-5-11(15(19)20)24(23-10)7-13(25)22-16-9(6-21)8-3-1-2-4-12(8)26-16/h5,14-15H,1-4,7H2,(H,22,25)

InChI Key

XIXIMPJRQPIMAP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.